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molecular formula C10H9NO2S B1419767 Methyl 7-aminobenzo[b]thiophene-2-carboxylate CAS No. 616238-78-9

Methyl 7-aminobenzo[b]thiophene-2-carboxylate

Cat. No. B1419767
M. Wt: 207.25 g/mol
InChI Key: OWASVDSNOKBQKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07550461B2

Procedure details

To a mixture of 7-nitro-benzo[b]thiophene-2-carboxylic acid methyl ester (100 mg) in acetic acid (4 mL) was added a solution of SnC2.2H2O (10 eq) in 1.5 mL of concentrated HCl. The reaction was stirred at room temperature 12 h. The excess acid was partially removed in vacuo, and the reaction mixture was then poured into a flask (250 mL) and was neutralized with saturated NaHCO3 solution at 0° C. The pH was brought up to pH 9 by adding solid NaHCO3. The resulting aqueous mixture was diluted with EtOAc, and the Tin-by product was removed by filtering through a pad of diatomaceous earth. The pad was rinsed with EtOAc and the combined filtrates were partitioned in a separatory funnel. The aqueous layer was extracted with EtOAc two times times. The combined organics were dried over MgSO4, filtered and concentrated to give the desired 7-amino-benzo[b]thiophene-2-carboxylic acid methyl ester (100%).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
[Compound]
Name
SnC2.2H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[S:9][C:8]2[C:10]([N+:14]([O-])=O)=[CH:11][CH:12]=[CH:13][C:7]=2[CH:6]=1)=[O:4]>C(O)(=O)C.Cl>[CH3:1][O:2][C:3]([C:5]1[S:9][C:8]2[C:10]([NH2:14])=[CH:11][CH:12]=[CH:13][C:7]=2[CH:6]=1)=[O:4]

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
COC(=O)C1=CC2=C(S1)C(=CC=C2)[N+](=O)[O-]
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
SnC2.2H2O
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.5 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess acid was partially removed in vacuo
ADDITION
Type
ADDITION
Details
the reaction mixture was then poured into a flask (250 mL)
CUSTOM
Type
CUSTOM
Details
was neutralized with saturated NaHCO3 solution at 0° C
ADDITION
Type
ADDITION
Details
by adding solid NaHCO3
ADDITION
Type
ADDITION
Details
The resulting aqueous mixture was diluted with EtOAc
CUSTOM
Type
CUSTOM
Details
the Tin-by product was removed
FILTRATION
Type
FILTRATION
Details
by filtering through a pad of diatomaceous earth
WASH
Type
WASH
Details
The pad was rinsed with EtOAc
CUSTOM
Type
CUSTOM
Details
the combined filtrates were partitioned in a separatory funnel
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc two times times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
COC(=O)C1=CC2=C(S1)C(=CC=C2)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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